N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)-2-thioxoacetamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-2-MORPHOLINO-2-THIOXOACETAMIDE is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a morpholine ring and a thioxo group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-2-MORPHOLINO-2-THIOXOACETAMIDE typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl) chloroacetamide. This intermediate is then reacted with morpholine and a sulfur source under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-2-MORPHOLINO-2-THIOXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted morpholine derivatives. These products have their own unique properties and applications in various fields.
Scientific Research Applications
N-(2,6-DIMETHYLPHENYL)-2-MORPHOLINO-2-THIOXOACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-MORPHOLINO-2-THIOXOACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thioxo group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: This compound shares a similar structure but has a piperazine ring instead of a morpholine ring.
Uniqueness
N-(2,6-DIMETHYLPHENYL)-2-MORPHOLINO-2-THIOXOACETAMIDE is unique due to the presence of both a morpholine ring and a thioxo group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H18N2O2S |
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Molecular Weight |
278.37 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide |
InChI |
InChI=1S/C14H18N2O2S/c1-10-4-3-5-11(2)12(10)15-13(17)14(19)16-6-8-18-9-7-16/h3-5H,6-9H2,1-2H3,(H,15,17) |
InChI Key |
UWZGNIBZLSYASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=S)N2CCOCC2 |
Origin of Product |
United States |
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